molecular formula C14H18O5 B12382409 A|A1 C42 aggregation inhibitor 2

A|A1 C42 aggregation inhibitor 2

货号: B12382409
分子量: 266.29 g/mol
InChI 键: TYRALYIIFIIIOO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

A|A1 C42 aggregation inhibitor 2 is a compound designed to inhibit the aggregation of specific proteins, particularly those associated with neurodegenerative diseases such as Alzheimer’s disease. Protein aggregation is a process where misfolded proteins clump together, forming insoluble fibrils that can disrupt cellular function and lead to disease. This compound aims to prevent or reduce the formation of these aggregates, thereby mitigating their harmful effects.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of A|A1 C42 aggregation inhibitor 2 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process may include:

    Condensation Reactions: Combining specific amine and aldehyde derivatives under controlled conditions to form the core structure.

    Cyclization Reactions: Formation of cyclic structures through intramolecular reactions, often facilitated by catalysts or specific reaction conditions.

    Functional Group Modifications: Introduction or modification of functional groups to enhance the compound’s inhibitory properties.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring the purity of intermediates, and implementing efficient purification techniques. Safety parameters are established to handle hazardous reactions and ensure the safety of personnel and equipment.

化学反应分析

Types of Reactions: A|A1 C42 aggregation inhibitor 2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its inhibitory properties.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s effectiveness.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different inhibitory properties.

科学研究应用

A|A1 C42 aggregation inhibitor 2 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study protein aggregation and develop new inhibitors.

    Biology: Investigated for its effects on cellular processes and protein stability.

    Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease.

    Industry: Utilized in the development of biopharmaceuticals and protein-based drugs to enhance their stability and efficacy.

作用机制

The mechanism of action of A|A1 C42 aggregation inhibitor 2 involves binding to specific sites on target proteins, preventing their misfolding and subsequent aggregation. The compound stabilizes the native structure of proteins, reducing the formation of toxic aggregates. Molecular targets include amyloid-beta peptides and tau proteins, which are implicated in Alzheimer’s disease. The compound may also interact with cellular pathways involved in protein folding and degradation.

相似化合物的比较

    Amyloid-beta aggregation inhibitors: Compounds like tramiprosate and homotaurine.

    Tau aggregation inhibitors: Molecules such as methylene blue and leucomethylene blue.

Uniqueness: A|A1 C42 aggregation inhibitor 2 is unique in its specific binding affinity and inhibitory mechanism. Unlike some other inhibitors, it may offer enhanced stability and efficacy in preventing protein aggregation, making it a promising candidate for therapeutic development.

属性

分子式

C14H18O5

分子量

266.29 g/mol

IUPAC 名称

6,7-dihydroxy-5-methoxy-3-pentyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C14H18O5/c1-3-4-5-6-9-8-7-10(18-2)12(15)13(16)11(8)14(17)19-9/h7,9,15-16H,3-6H2,1-2H3

InChI 键

TYRALYIIFIIIOO-UHFFFAOYSA-N

规范 SMILES

CCCCCC1C2=CC(=C(C(=C2C(=O)O1)O)O)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。